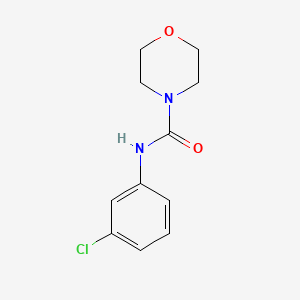

N-(3,5-dimethoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)propanamide, also known as DOPR, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. DOPR has been found to possess unique biochemical and physiological properties that make it a valuable tool for investigating various biological processes.

Scientific Research Applications

Herbicidal Activity

Antitumor Activity

Another area of interest is the antitumor activity of compounds structurally related to N-(3,5-dimethoxyphenyl)propanamide. A study by Ibrahim A. Al-Suwaidan et al. (2016) focused on synthesizing and evaluating the in vitro antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, which are analogues of N-(3,5-dimethoxyphenyl)propanamide. The compounds exhibited promising broad-spectrum antitumor activities, suggesting the potential for developing new cancer therapies based on this chemical structure (Ibrahim A. Al-Suwaidan, A. Abdel-Aziz, T. Shawer, R. Ayyad, A. Alanazi, Ahmad M. El-Morsy, M. Mohamed, Naglaa I. Abdel-Aziz, M. A. El-Sayed, & A. El-Azab, 2016).

Neuroprotection and Anesthesia

Compounds with a structure similar to N-(3,5-dimethoxyphenyl)propanamide, such as propofol, have been extensively studied for their neuroprotective effects and use in anesthesia. Studies have indicated that propofol can attenuate peroxynitrite-mediated DNA damage and apoptosis in astrocytes, offering a protective mechanism that could be beneficial in various central nervous system injuries (R. Acquaviva, A. Campisi, P. Murabito, G. Raciti, R. Avola, S. Mangiameli, Ilenia Musumeci, M. Barcellona, A. Vanella, & G. Li Volti, 2004).

Material Science

In material science, N-(3,5-dimethoxyphenyl)propanamide derivatives have been synthesized and characterized for their nonlinear optical properties, demonstrating potential applications in electro-optic materials. A study by S. Prabhu et al. (2001) on N-(2-Chlorophenyl)-(1-Propanamide) showcased the synthesis and characterization of organic crystals with nonlinear optical properties, indicating the versatility of N-(3,5-dimethoxyphenyl)propanamide derivatives in material science applications (S. Prabhu, P. Rao, S. Bhat, V. Upadyaya, & S. Inamdar, 2001).

properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-11(13)12-8-5-9(14-2)7-10(6-8)15-3/h5-7H,4H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYNBZQAAHYZFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC(=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24788531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3,5-dimethoxyphenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5564225.png)

![methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5564235.png)

![3-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5564250.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564309.png)

![2-[2-(4-hydroxybenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5564310.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564316.png)